molecular formula C8H6ClN3O2S2 B1195360 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide CAS No. 5541-92-4

5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Cat. No. B1195360
CAS RN: 5541-92-4
M. Wt: 275.7 g/mol
InChI Key: PZVGOWIIHCUHAO-UHFFFAOYSA-N
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Description

The compound “5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. Thiadiazoles, for example, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

  • Antiviral and Antimicrobial Activity : Some derivatives of 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide have demonstrated antiviral and antimicrobial properties. For instance, derivatives synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, other derivatives have shown significant antibacterial activity against common bacterial strains like Escherichia coli and Staphylococcus aureus, comparable to existing antibiotics (Gadad et al., 2000).

  • Carbonic Anhydrase Inhibition : Chlorazolamide and its derivatives have been extensively studied as inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes including ocular fluid secretion. These compounds have shown potent inhibitory effects on different CA isozymes, suggesting potential applications in treating conditions like glaucoma (Briganti et al., 2000). In particular, metal complexes of chlorazolamide have been shown to lower intraocular pressure in experimental animals, indicating potential as topical agents for glaucoma treatment (Briganti et al., 2000).

  • Potential in Cancer Treatment : Inhibitors based on the 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide structure have been explored for their potential in cancer treatment. Specifically, they have been investigated for their ability to inhibit tumor-associated carbonic anhydrase isozymes, which are involved in tumor growth and metastasis (Ilies et al., 2003).

  • Anticonvulsant and Diuretic Effects : Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, structurally similar to chlorazolamide, have shown interesting properties as carbonic anhydrase inhibitors with potential anticonvulsant and diuretic actions (Díaz et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a drug, further studies might be conducted to optimize its properties and evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVGOWIIHCUHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970755
Record name 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

CAS RN

5541-92-4
Record name Chlorzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1RC4Y1VF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
F Briganti, S Tilli, G Mincione, F Mincione… - Journal of enzyme …, 2000 - Taylor & Francis
Metal complexes of a sulfonamide possessing strong carbonic anhydrase (CA) inhibitory properties, 5-(2-chlorophenyl)-1, 3, 4-thiadiazole-2-sulfonamide (chlorazolamide) have been …
Number of citations: 28 www.tandfonline.com
E Dadfar, F Shafiei - Journal of the Chinese Chemical Society, 2020 - Wiley Online Library
A quantitative structure–property relationship (QSPR) has been widely developed to derive a correlation between chemical structures of molecules and their known properties. In the …
Number of citations: 4 onlinelibrary.wiley.com
MA Ilies - Drug Design of Zinc–Enzyme Inhibitors: Functional …, 2009 - books.google.com
The interaction of proteins with metal ions is of utmost importance in nature, being encoded in the structures of natural amino acids that constitute the building blocks of life. Metal ions …
Number of citations: 5 books.google.com
CT Supuran, D Vullo, G Manole… - Current Medicinal …, 2004 - ingentaconnect.com
Carbonic anhydrases (CAs, EC 4.2.1.1) are wide spread enzymes, present in mammals in at least 14 different isoforms: some of these isozymes are cytosolic (CA I, CA II, CA III, CA VII), …
Number of citations: 189 www.ingentaconnect.com
CT Supuran, A Scozzafava… - Medicinal research …, 2003 - Wiley Online Library
At least 14 different carbonic anhydrase (CA, EC 4.2.1.1) isoforms were isolated in higher vertebrates, where these zinc enzymes play crucial physiological roles. Some of these …
Number of citations: 452 onlinelibrary.wiley.com
CT Supuran, A Scozzafava - Expert Opinion on Therapeutic Patents, 2002 - Taylor & Francis
Inhibitors and activators of the zinc enzyme carbonic anhydrase (CA, EC 4.2.1.1) have a large number of applications in therapy. Many types of such new derivatives have been …
Number of citations: 352 www.tandfonline.com
Mahmood-ul-Hassan, ZH Chohan… - Synthesis and Reactivity …, 2002 - Taylor & Francis
Reaction of 2-acetamidobenzaldehyde with 2-amino-, 2-amino-4-methyl-, 2-amino-4-methoxy-, 2-amino-4-chloro-, 2-amino-6-nitro- and 6-(methylsulfonyl)benzothiazole afforded a …
Number of citations: 23 www.tandfonline.com
H İlkimen, C Yenikaya, M Sarı, M Bülbül… - Journal of Enzyme …, 2015 - Taylor & Francis
A novel proton transfer compound (HClABT) + (HDPC.H 2 DPC) − (1) and its Fe(III), Co(II), Ni(II) and two different Cu(II) complexes (2–6) have been prepared and characterized by …
Number of citations: 17 www.tandfonline.com
CT Supuran, JY Winum - Drug Design of Zinc‐Enzyme …, 2009 - ndl.ethernet.edu.et
Viral infections represent a major medical problem worldwide. Among them, human immunodeficiency virus (HIV) infection affects more than 42 million people, and although much …
Number of citations: 5 ndl.ethernet.edu.et
LN Claudiu - ijisrt.com
Carbonic anhydrase (CA) has a significant role in abnormal cellular proliferation and might serve as a novel biomarker for cancer. Cellular level studies of several CA isoforms for CA …
Number of citations: 2 www.ijisrt.com

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